molecular formula C10H14N2OS B1309516 (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone CAS No. 886497-83-2

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B1309516
CAS No.: 886497-83-2
M. Wt: 210.3 g/mol
InChI Key: ZSOZXVDAAMDHHK-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound with the molecular formula C10H14N2OS. It is utilized in scientific research due to its unique structure, which allows for various applications ranging from pharmaceutical development to catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone typically involves the reaction of 4-aminopiperidine with thiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Halides, alkoxides, and polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a versatile compound with numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

    (4-Aminopiperidin-1-yl)phenylmethanone: This compound has a similar structure but with a phenyl group instead of a thiophene ring. It exhibits different chemical and biological properties due to the presence of the phenyl group.

    Thiophene-2-carboxamide: Another thiophene derivative with different functional groups, used in various chemical and pharmaceutical applications.

Uniqueness: (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of both the piperidine and thiophene rings in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOZXVDAAMDHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406496
Record name (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-83-2
Record name (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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